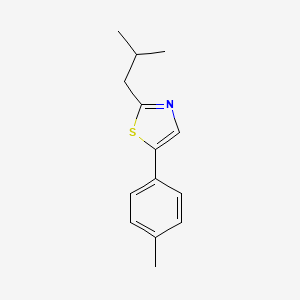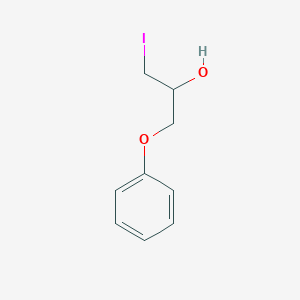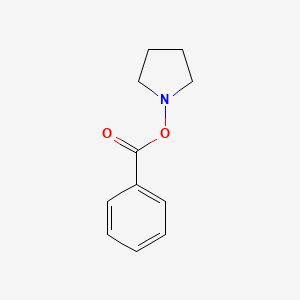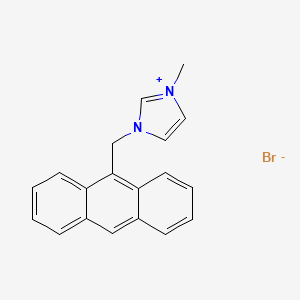
1H-Imidazolium, 3-(9-anthracenylmethyl)-1-methyl-, bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-Imidazolium, 3-(9-anthracenylmethyl)-1-methyl-, bromide is a compound belonging to the class of imidazolium salts. These salts are known for their unique properties and wide range of applications in various fields, including chemistry, biology, and industry. The compound features an imidazolium core substituted with a 9-anthracenylmethyl group and a methyl group, with bromide as the counterion.
准备方法
The synthesis of 1H-Imidazolium, 3-(9-anthracenylmethyl)-1-methyl-, bromide typically involves the following steps:
Synthetic Routes: The preparation begins with the alkylation of imidazole with 9-anthracenylmethyl bromide to form 1-(9-anthracenylmethyl)imidazole. This intermediate is then further alkylated with methyl iodide to yield the desired imidazolium salt.
Reaction Conditions: The reactions are usually carried out in polar solvents such as acetonitrile or dimethylformamide (DMF) under reflux conditions. The use of a base like potassium carbonate can facilitate the alkylation process.
Industrial Production Methods: Industrial production may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
化学反应分析
1H-Imidazolium, 3-(9-anthracenylmethyl)-1-methyl-, bromide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the anthracenylmethyl group, leading to the formation of anthraquinone derivatives.
Reduction: Reduction reactions can target the imidazolium core, potentially converting it to imidazole or other reduced forms.
Substitution: The bromide ion can be substituted with other nucleophiles, such as chloride, hydroxide, or other anions, to form different imidazolium salts.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reactions are often conducted under controlled temperatures and inert atmospheres to ensure selectivity and yield.
Major Products: The major products depend on the type of reaction. For example, oxidation yields anthraquinone derivatives, while substitution reactions yield different imidazolium salts.
科学研究应用
1H-Imidazolium, 3-(9-anthracenylmethyl)-1-methyl-, bromide has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including cycloadditions and polymerizations. Its unique structure allows it to facilitate reactions with high selectivity and efficiency.
Biology: The compound has been studied for its potential antimicrobial and antifungal properties. Its ability to interact with biological membranes makes it a candidate for drug development.
Medicine: Research is ongoing to explore its potential as an anticancer agent. The anthracenylmethyl group is known for its ability to intercalate with DNA, which could lead to the development of novel chemotherapeutic agents.
Industry: In the industrial sector, it is used in the synthesis of advanced materials, including ionic liquids and conductive polymers. Its stability and reactivity make it suitable for various manufacturing processes.
作用机制
The mechanism of action of 1H-Imidazolium, 3-(9-anthracenylmethyl)-1-methyl-, bromide involves several molecular targets and pathways:
Molecular Targets: The compound can interact with nucleic acids, proteins, and cell membranes. The anthracenylmethyl group can intercalate with DNA, disrupting replication and transcription processes.
Pathways Involved: The interaction with DNA can trigger apoptosis in cancer cells, making it a potential anticancer agent. Additionally, its antimicrobial properties are attributed to its ability to disrupt microbial cell membranes, leading to cell lysis.
相似化合物的比较
1H-Imidazolium, 3-(9-anthracenylmethyl)-1-methyl-, bromide can be compared with other similar compounds:
1H-Imidazolium, 1-(9-anthracenylmethyl)-3-butyl-, chloride: This compound has a butyl group instead of a methyl group, which can affect its solubility and reactivity.
1H-Imidazolium, 1-(9-anthracenyl)-3-methyl-, bromide: This compound lacks the methyl group on the imidazolium core, which can influence its electronic properties and interactions with other molecules.
1H-Imidazolium, 1-(9-anthracenylmethyl)-3-methyl-, chloride: The chloride counterion can alter the compound’s solubility and reactivity compared to the bromide version.
属性
分子式 |
C19H17BrN2 |
|---|---|
分子量 |
353.3 g/mol |
IUPAC 名称 |
1-(anthracen-9-ylmethyl)-3-methylimidazol-3-ium;bromide |
InChI |
InChI=1S/C19H17N2.BrH/c1-20-10-11-21(14-20)13-19-17-8-4-2-6-15(17)12-16-7-3-5-9-18(16)19;/h2-12,14H,13H2,1H3;1H/q+1;/p-1 |
InChI 键 |
PVXAXVCMJBRDGA-UHFFFAOYSA-M |
规范 SMILES |
C[N+]1=CN(C=C1)CC2=C3C=CC=CC3=CC4=CC=CC=C42.[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Tetrakis[(4-hydroxyphenyl)sulfanyl]benzene-1,4-dicarbonitrile](/img/structure/B14123933.png)
![2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B14123935.png)
![Diethyl [2-(methylamino)phenyl]arsonite](/img/structure/B14123936.png)
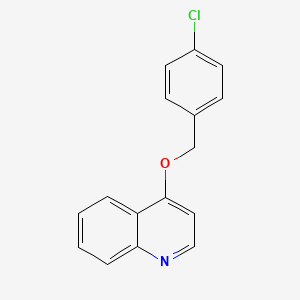
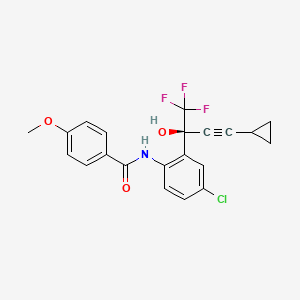

![N-(2,3-dihydro-1H-inden-1-yl)-2-(3-(3,4-dimethylbenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14123960.png)
![2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]-N-(2-methylphenyl)acetamide](/img/structure/B14123961.png)
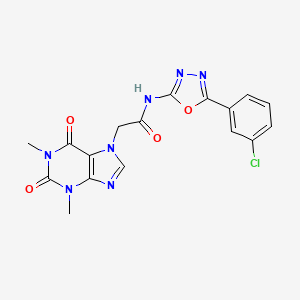
![2-[(1E)-2-(4-Fluorophenyl)prop-1-en-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14123972.png)
![2-(Dibenzo[b,d]furan-3-yl)acetic acid](/img/structure/B14123976.png)
